molecular formula C11H13B B3213431 1-Bromo-2-(pent-4-en-1-yl)benzene CAS No. 1119036-64-4

1-Bromo-2-(pent-4-en-1-yl)benzene

Cat. No. B3213431
CAS RN: 1119036-64-4
M. Wt: 225.12 g/mol
InChI Key: FULQQCDDNIHZAS-UHFFFAOYSA-N
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Description

1-Bromo-2-(pent-4-en-1-yl)benzene is a chemical compound with the molecular formula C11H13Br . It has a molecular weight of 225.13 . The compound is liquid in physical form .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(pent-4-en-1-yl)benzene consists of a benzene ring with a bromine atom and a pent-4-en-1-yl group attached to it . The InChI code for the compound is 1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 .


Physical And Chemical Properties Analysis

1-Bromo-2-(pent-4-en-1-yl)benzene has a predicted boiling point of 259.3±9.0 °C and a predicted density of 1.229±0.06 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), sharing the benzene core with 1-Bromo-2-(pent-4-en-1-yl)benzene, demonstrate significant importance across various scientific disciplines. Their simple structure, combined with detailed understanding of supramolecular self-assembly behavior, makes BTAs versatile building blocks for nanotechnology, polymer processing, and biomedical applications. Their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature, underscore their potential in designing advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Chemical Intermediates

Research on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound utilized in the manufacture of non-steroidal anti-inflammatory and analgesic materials, reflects the importance of brominated benzene derivatives in pharmaceutical synthesis. This highlights the potential of 1-Bromo-2-(pent-4-en-1-yl)benzene as a precursor or intermediate in synthesizing complex organic molecules (Qiu, Gu, Zhang, & Xu, 2009).

Environmental and Health Considerations

The study of novel brominated flame retardants, including their occurrence and impact on health and environment, underscores the significance of monitoring and understanding brominated compounds' behavior. While 1-Bromo-2-(pent-4-en-1-yl)benzene is not directly mentioned, insights into brominated compounds' ecological and health impacts are crucial for responsible use and management of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

Antimicrobial Applications

The study on p-Cymene, a monoterpene with a benzene core, showcases the antimicrobial potential of benzene derivatives. It demonstrates the broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, of compounds with benzene structures. This suggests that 1-Bromo-2-(pent-4-en-1-yl)benzene and similar compounds might possess or contribute to significant biological properties (Marchese et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or if its dust is inhaled, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-bromo-2-pent-4-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULQQCDDNIHZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(pent-4-en-1-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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